molecular formula C21H22O4 B2923794 7-ethoxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one CAS No. 315233-21-7

7-ethoxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one

Cat. No.: B2923794
CAS No.: 315233-21-7
M. Wt: 338.403
InChI Key: QQIPLPFIOKVAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-ethoxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one is a synthetic organic compound with the molecular formula C21H22O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-ethoxy-8-methylchromen-4-one with 4-propylphenol in the presence of a suitable catalyst. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one moiety to chroman-4-one derivatives.

    Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman-4-one derivatives. Substitution reactions can lead to a variety of substituted phenoxy derivatives.

Scientific Research Applications

7-ethoxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Medicine: Research explores its potential as a lead compound for drug development.

    Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 7-ethoxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-ethoxy-2-methyl-3-(4-propylphenoxy)-chromen-4-one
  • 7-ethoxy-2,8-dimethyl-3-(4-propylphenoxy)-chromen-4-one
  • 7-methoxy-8-methyl-3-(4-propylphenoxy)-chromen-4-one
  • 7-hydroxy-8-methyl-3-(4-propylphenoxy)-chromen-4-one

Uniqueness

7-ethoxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-ethoxy-8-methyl-3-(4-propylphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-4-6-15-7-9-16(10-8-15)25-19-13-24-21-14(3)18(23-5-2)12-11-17(21)20(19)22/h7-13H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIPLPFIOKVAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.